molecular formula C10H13ClMg B1583393 Magnesium, chloro(2-methyl-2-phenylpropyl)- CAS No. 35293-35-7

Magnesium, chloro(2-methyl-2-phenylpropyl)-

Cat. No.: B1583393
CAS No.: 35293-35-7
M. Wt: 192.97 g/mol
InChI Key: IYOKDPFKCXZKJU-UHFFFAOYSA-M
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Description

Magnesium, chloro(2-methyl-2-phenylpropyl)- is a useful research compound. Its molecular formula is C10H13ClMg and its molecular weight is 192.97 g/mol. The purity is usually 95%.
The exact mass of the compound Magnesium, chloro(2-methyl-2-phenylpropyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Magnesium, chloro(2-methyl-2-phenylpropyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium, chloro(2-methyl-2-phenylpropyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

magnesium;2-methanidylpropan-2-ylbenzene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13.ClH.Mg/c1-10(2,3)9-7-5-4-6-8-9;;/h4-8H,1H2,2-3H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOKDPFKCXZKJU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)([CH2-])C1=CC=CC=C1.[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2067905
Record name Magnesium, chloro(2-methyl-2-phenylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2067905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35293-35-7
Record name Magnesium, chloro(2-methyl-2-phenylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035293357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium, chloro(2-methyl-2-phenylpropyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Magnesium, chloro(2-methyl-2-phenylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2067905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloro(2-methyl-2-phenylpropyl)magnesium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.706
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical reactions of 2-Methyl-2-phenylpropylmagnesium chloride as a Grignard reagent?

A1: 2-Methyl-2-phenylpropylmagnesium chloride, like other Grignard reagents, acts as a strong nucleophile. It reacts with a variety of electrophiles, leading to the formation of new carbon-carbon bonds. For instance:

  • Reaction with benzaldehyde: This reaction yields a mixture of products, including 2,7-dimethyl-2,4,5,7-tetraphenyloctane-4,5-diol, 3-methyl-1,3-diphenylbutan-1-one, benzyl alcohol, 2-methyl-2-phenylpropane, and 3-methyl-1,3-diphenylbutan-1-ol. The reaction mechanism and product distribution have been studied in detail. []
  • Reaction with aryl bromides: In the presence of a nickel catalyst like (dppf)NiCl2, 2-methyl-2-phenylpropylmagnesium chloride undergoes cross-coupling reactions with aryl bromides to yield the corresponding alkylated arenes. This reaction offers a valuable synthetic route for forming carbon-carbon bonds between tertiary alkyl groups and aromatic rings. [, ]

Q2: How does the structure of 2-Methyl-2-phenylpropylmagnesium chloride influence its reactivity?

A2: The bulky neophyl group in 2-Methyl-2-phenylpropylmagnesium chloride significantly influences its reactivity.

  • Rearrangement Reactions: The neophyl group is prone to rearrangement reactions, particularly during reactions involving radical intermediates. For example, in reactions with carbon tetrachloride, rearrangement products can be observed. [, ]

Q3: Are there any specific examples of how 2-Methyl-2-phenylpropylmagnesium chloride is used to synthesize more complex molecules?

A4: Yes, one notable example is its use in the synthesis of cyclometalated platinum(II) complexes. []

  • Synthesis of Cycloneophylplatinum(II) Complexes: Reacting [PtCl2(SMe2)2] with 2-Methyl-2-phenylpropylmagnesium chloride forms a binuclear cycloneophylplatinum(II) complex, [Pt2(CH2CMe2C6H4)2(μ-SMe2)2]. This complex serves as a precursor for synthesizing various other platinum(II) complexes by ligand exchange reactions. []

Q4: What analytical techniques are used to study reactions involving 2-Methyl-2-phenylpropylmagnesium chloride?

A4: Researchers employ various techniques to characterize the products and intermediates formed in reactions involving 2-Methyl-2-phenylpropylmagnesium chloride. These include:

  • X-ray Crystallography: For crystalline products, X-ray crystallography can provide detailed information about the three-dimensional structure of the molecule. This technique was notably used to differentiate between the meso and (±)-diastereomers of 2,7-dimethyl-2,4,5,7-tetraphenyloctane-4,5-diol, a product from the reaction of 2-Methyl-2-phenylpropylmagnesium chloride with benzaldehyde. []

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